B1579627 Boc-O-methyl-L-homoserine.DCHA salt

Boc-O-methyl-L-homoserine.DCHA salt

Cat. No.: B1579627
M. Wt: 414.5
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-O-methyl-L-homoserine.DCHA salt (CAS: 349545-91-1) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The compound consists of L-homoserine modified with a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl ether on the hydroxyl side chain. The dicyclohexylamine (DCHA) salt form enhances crystallinity, solubility in organic solvents, and handling stability . Its molecular weight is 414.58 g/mol, and it is typically supplied as a white powder .

Homoserine, a non-proteinogenic amino acid, differs from serine by an additional methylene group in its side chain. The O-methylation in this derivative reduces polarity, making it advantageous for solid-phase peptide synthesis (SPPS) where lipophilic intermediates are preferred. The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without affecting other functional groups .

Properties

Molecular Weight

414.5

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Homoserine Derivatives

a. Boc-O-methyl-L-serine.DCHA salt (CAS: 51293-47-1)

  • Structure : Similar to Boc-O-methyl-L-homoserine but with serine (shorter side chain: –CH₂OH → –CH₂–O–Me).
  • Molecular Weight : 400.5 g/mol .
  • However, the shorter chain may limit its utility in mimicking natural homoserine-containing peptides .

b. Boc-Ser-OH.DCHA (CAS: 10342-06-0)

  • Molecular Weight : 386.53 g/mol .
  • Key Differences : The free hydroxyl group increases polarity, making it less suitable for hydrophobic environments in SPPS. It requires orthogonal protection strategies if additional modifications are needed .

c. O-Acetyl-L-homoserine

  • Structure : Homoserine with an acetylated hydroxyl group.
  • Synthesis : Prepared via acetylation of L-homoserine using acetic anhydride and perchloric acid .
  • Key Differences : The acetyl group is base-labile, limiting compatibility with basic reaction conditions. Unlike the Boc-O-methyl derivative, it lacks a DCHA salt form, affecting crystallinity .
Functional Group Variations: DCHA Salts of Protected Amino Acids

a. Boc-Thr-OH.DCHA (CAS: 23082-30-6)

  • Structure: L-Threonine (β-hydroxy amino acid) with Boc protection and DCHA salt.
  • Molecular Weight : 386.53 g/mol .
  • Key Differences : The β-hydroxyl group introduces a stereochemical center, complicating synthesis. Compared to homoserine derivatives, threonine’s side chain is more rigid, influencing peptide conformation .

b. Z-Ile-OH·DCHA (Cbz-L-Isoleucine DCHA salt)

  • Structure : Isoleucine with a benzyloxycarbonyl (Z) protecting group and DCHA salt.
  • Key Differences: The Z group requires hydrogenolysis for deprotection, which is incompatible with sulfur-containing residues. This contrasts with Boc’s acid-labile removal, offering orthogonal protection strategies .

c. Boc-L-3-Thienylalanine.DCHA Salt (CAS: 83825-42-7)

  • Structure: Non-natural amino acid with a thienyl side chain.
  • Key Differences : The aromatic thienyl group enhances UV detectability and alters hydrophobicity, making it useful in fluorescent peptide tagging. Unlike homoserine derivatives, it lacks a hydroxyl group, limiting its role in post-translational modification studies .
Data Table: Key Properties of Boc-O-methyl-L-homoserine.DCHA and Analogs
Compound CAS Number Molecular Weight (g/mol) Protecting Group Side Chain Modification Key Application
Boc-O-methyl-L-homoserine.DCHA 349545-91-1 414.58 Boc O-Methyl Peptide synthesis
Boc-O-methyl-L-serine.DCHA 51293-47-1 400.5 Boc O-Methyl SPPS intermediates
Boc-Ser-OH.DCHA 10342-06-0 386.53 Boc Free –OH Hydrophilic peptide tags
Boc-Thr-OH.DCHA 23082-30-6 386.53 Boc β-Hydroxyl Conformational studies
Z-Ile-OH·DCHA Not provided ~450 (estimated) Z (Cbz) None Orthogonal protection

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